
(9E,26E)-pentatriaconta-9,26-dien-18-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9E,26E)-pentatriaconta-9,26-dien-18-one is a long-chain aliphatic ketone with a unique structure characterized by two double bonds at positions 9 and 26
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (9E,26E)-pentatriaconta-9,26-dien-18-one typically involves the use of long-chain alkenes and ketones as starting materials. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to generate the ylide, and the reaction is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other olefination techniques. The choice of method depends on the availability of starting materials and the desired purity of the final product. Catalytic processes, such as those involving transition metal catalysts, can also be employed to improve yield and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
(9E,26E)-pentatriaconta-9,26-dien-18-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The double bonds in the compound can undergo electrophilic addition reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogens (e.g., bromine, chlorine) and hydrohalic acids (e.g., HBr, HCl) are typical reagents for electrophilic addition.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Halogenated alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (9E,26E)-pentatriaconta-9,26-dien-18-one is used as a precursor for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound can be used to study the effects of long-chain ketones on cellular processes. It may also serve as a model compound for understanding the behavior of similar natural products .
Medicine
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its long-chain structure makes it suitable for applications in lubricants and surfactants .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1E,3E,5E,7E,9E,26E,30E)-dotriaconta-1,3,5,7,9,26,30-heptaen-1-ol: This compound has a similar long-chain structure with multiple double bonds, but it contains an alcohol group instead of a ketone.
(9E,26E)-26-{[(4-Ethyl-1-piperazinyl)amino]methylene}-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27-trioxo-8,30-dioxa-24-azatetracyclo[23.3.1.1~4,7~.0~5,28~]triaconta-1(28),2,4,9,19,21,25(29)-heptaen-13-yl acetate: This compound has a more complex structure with multiple functional groups, making it distinct from (9E,26E)-pentatriaconta-9,26-dien-18-one.
Uniqueness
The uniqueness of this compound lies in its specific combination of a long aliphatic chain with two double bonds and a ketone group. This structure imparts unique chemical and physical properties, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
1540-84-7 |
|---|---|
Molekularformel |
C35H66O |
Molekulargewicht |
502.9 g/mol |
IUPAC-Name |
pentatriaconta-9,26-dien-18-one |
InChI |
InChI=1S/C35H66O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(36)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-34H2,1-2H3 |
InChI-Schlüssel |
VADWJCAQSYMXGH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)CCCCCCCC=CCCCCCCCC |
Isomerische SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)CCCCCCC/C=C/CCCCCCCC |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)CCCCCCCC=CCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


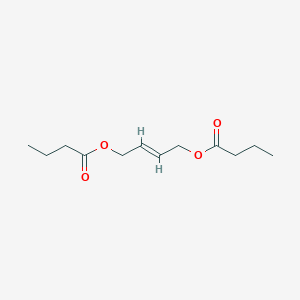
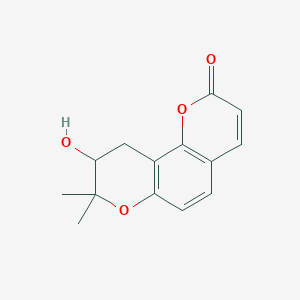
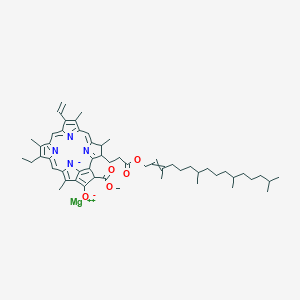

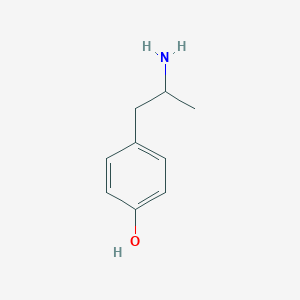

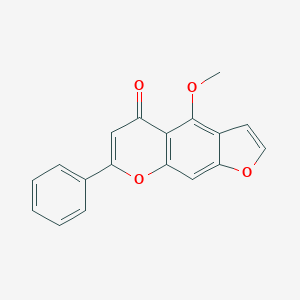
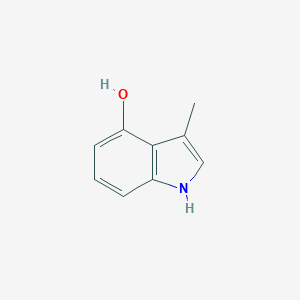
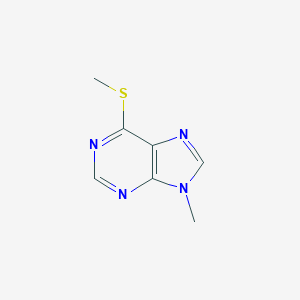

![[(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate](/img/structure/B73391.png)
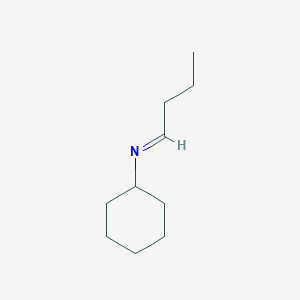
![2-[(o-Nitrophenyl)azo]-p-cresol](/img/structure/B73396.png)

